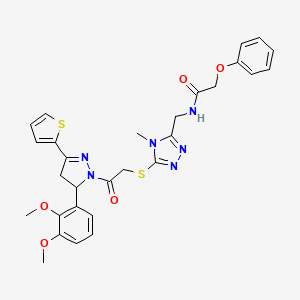
3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic compound known for its distinct structural features, which include a benzamide core linked to a 1,2,4-triazole ring bearing a thioxo group. These structures confer it various chemical properties, making it valuable for multiple scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring through the reaction of m-tolyl isothiocyanate with hydrazine hydrate.
Substitution at the 4th position of the triazole ring to introduce the benzamide moiety, facilitated by the use of methylamine or similar alkyl amines under controlled temperatures and pH conditions.
Industrial Production Methods
In industrial settings, this compound is synthesized using high-throughput automated reactors which ensure precise temperature and pH control, essential for optimizing yield and purity. Solvent recycling and catalyst regeneration are common practices to minimize environmental impact and cost.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction can target the carbonyl group of the benzamide, potentially leading to the formation of amines or alcohol derivatives.
Substitution: Electrophilic aromatic substitution on the benzamide ring is possible, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Lewis acids like aluminum chloride (AlCl₃) can facilitate substitution reactions.
Major Products Formed from These Reactions
Sulfoxides and sulfones: from oxidation.
Amines and alcohols: from reduction.
Functionalized aromatics: from substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: It serves as a ligand in transition metal catalysis, facilitating various organic transformations.
Polymer Science: Its derivatives are incorporated into polymers to modify mechanical and thermal properties.
Biology
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Fluorescent Probes: Modified versions are used in bioimaging due to their fluorescent properties.
Medicine
Drug Development: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Diagnostic Tools: Utilized in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: Incorporated into high-performance materials for its chemical stability and resistance to degradation.
Agriculture: Used in the formulation of pesticides and herbicides due to its biological activity.
Wirkmechanismus
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, inhibiting their function by binding to their active sites. This binding disrupts normal biochemical pathways, which can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
3,4-dimethyl-N-(benzyl)benzamide: : Lacks the triazole and thioxo groups, making it less versatile in chemical reactions.
5-thioxo-4-(phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide: : Similar triazole core but different substituents, altering its reactivity and applications.
Unique Features
The presence of both the thioxo group and the triazole ring makes it uniquely reactive and versatile.
The combination of methyl and tolulyl groups provides a distinct steric and electronic environment, enhancing its chemical and biological properties.
By understanding this compound in-depth, its potential can be harnessed effectively in various scientific and industrial fields. Curious about any specific reactions or applications?
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-4-6-16(9-12)23-17(21-22-19(23)25)11-20-18(24)15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,20,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJCSXLOBMJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-imidazole-4-sulfonyl)-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2990600.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide](/img/structure/B2990602.png)

![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)
![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-4-nitrobenzamide](/img/structure/B2990606.png)
![4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2990607.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2990611.png)


![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)

